molecular formula C21H24N4O4S B2800570 N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797288-44-8

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2800570
CAS No.: 1797288-44-8
M. Wt: 428.51
InChI Key: NQCUAGMPBCPSNH-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
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Biological Activity

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a sulfonamide group, a triazole ring, and a cyclopropyl-furan moiety, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.41 g/mol. The unique arrangement of functional groups suggests diverse applications in medicinal chemistry.

Property Details
Molecular FormulaC16H18N4O2S
Molecular Weight342.41 g/mol
Functional GroupsSulfonamide, Triazole, Cyclopropyl, Furan

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Compounds with this functional group often inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
  • Antifungal Activity : The presence of the triazole ring is associated with antifungal effects. Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
  • Antimicrobial Spectrum : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various pathogens, including resistant strains.

Biological Activity Studies

Research on similar compounds has demonstrated their efficacy against various microbial strains. For example:

Compound Activity IC50 (µg/mL)
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylbenzenesulfonamideAntimicrobialNot specified
SulfanilamideAntibacterial0.5 - 10
FluconazoleAntifungal0.01 - 0.5

Case Studies and Research Findings

A study highlighted the synthesis and biological evaluation of related triazole derivatives that showed promising antibacterial and antifungal activities. For instance:

  • Study on Triazole Derivatives : A series of triazole compounds were synthesized and tested against various bacterial strains. Compounds similar to N-(2-(4-cyclopropyl-3-(furan-2-y)-5-oxo -4,5-dihydro -1H -1,2 ,4-triazol -1 -yl)ethyl)-5-methylbenzenesulfonamide exhibited MIC values ranging from 0.25 to 8 µg/mL against resistant strains .

Interaction Studies

Understanding how N-(2-(4-cyclopropyl-3-(furan-2-y)-5-o-xo -4,5-dihydro -1H -1,2 ,4-triazol -1 -yl)ethyl)-5-methylbenzenesulfonamide interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies may involve:

  • Molecular Docking : To predict binding affinities with target enzymes.
  • In vitro assays : To evaluate cytotoxicity and selectivity against cancer cell lines.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c26-21-24(23-20(19-6-3-13-29-19)25(21)17-8-9-17)12-11-22-30(27,28)18-10-7-15-4-1-2-5-16(15)14-18/h3,6-7,10,13-14,17,22H,1-2,4-5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCUAGMPBCPSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)N(C(=N3)C4=CC=CO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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